
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment option for patients with B-cell malignancies.
Aplicaciones Científicas De Investigación
Anticancer Agent Development
The structural features of this compound, particularly the presence of the 1,2,4-triazole ring, make it a candidate for anticancer agent development. Compounds with similar structures have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising results . The ability to induce apoptosis in cancer cells is a valuable property in the design of anticancer drugs.
Selective Therapeutic Agents
The specificity of this compound towards cancer cells over normal cells can be explored to develop more selective therapeutic agents. This selectivity reduces the potential for side effects commonly associated with chemotherapy, such as toxicity to rapidly dividing normal cells .
Bioassay Development
The compound’s interaction with biological targets can be utilized in bioassay development for screening other compounds with potential biological activities. Its structure can serve as a platform for designing bioassays that measure the activity of new drugs or chemical entities .
Chemical Biology Probes
In chemical biology, probes are used to study biological processes. The compound , with its bioactive triazole core, could be modified to create probes that help in understanding the function of enzymes or receptors in the cell .
Coordination Chemistry
The triazole moiety is known for its coordination ability with various metals. This property can be harnessed in coordination chemistry to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or separation technologies .
Spectroelectrochemical Applications
The redox-active nature of triazole-containing compounds can be applied in spectroelectrochemistry. This involves studying the electron transfer processes within compounds and can lead to the development of materials for electrochromic devices or optical sensors .
Fluorescence Studies
Compounds with triazole units have been used in the synthesis of coordination polymers with interesting fluorescence properties. These materials can be studied for their potential use in sensing applications or as fluorescent markers in biological systems .
Drug Design and Optimization
The compound’s structure provides a scaffold for the design and optimization of new drugs. By modifying different parts of the molecule, researchers can enhance its biological activity or pharmacokinetic properties to create more effective medications .
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O4S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-1-3-14(4-2-13)29(26,27)23-5-7-28-8-6-23/h1-4,9-12H,5-8H2,(H,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVRDJTXYZJMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

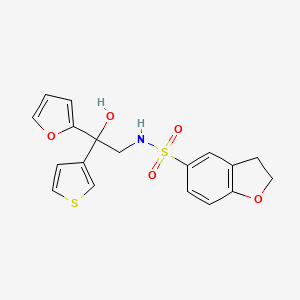
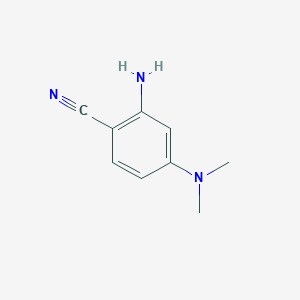
![N-{[5-(pyrrolidin-1-ylsulfonyl)-2-thienyl]methyl}-2-furamide](/img/structure/B2866034.png)

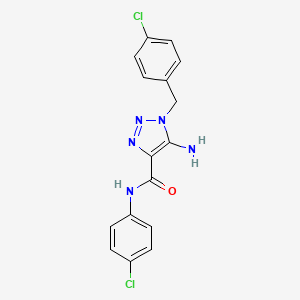
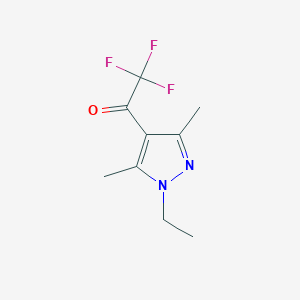
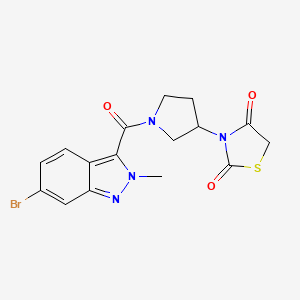
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
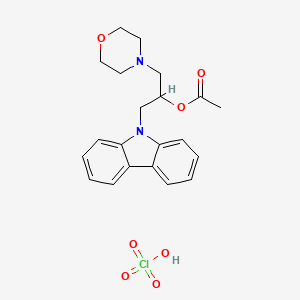
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
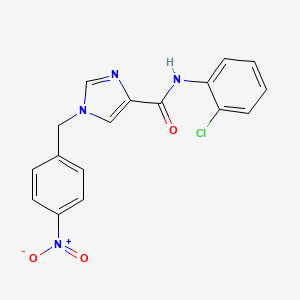
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)